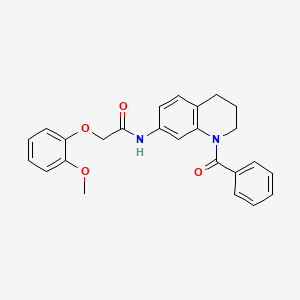![molecular formula C21H23FN2O3 B6562182 N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-61-8](/img/structure/B6562182.png)
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)methyl-N-(4-phenyloxan-4-yl)ethanediamide (N-FPM-N-PODE) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of piperidine, a heterocyclic aromatic compound, and has two amide groups. N-FPM-N-PODE has been studied for its potential use in drug discovery and development, as well as in biochemistry and physiological research.
Wissenschaftliche Forschungsanwendungen
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in drug discovery and development. It has been used as a substrate for enzyme assays, as well as for the study of protein-protein interactions. Additionally, it has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs.
Wirkmechanismus
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is an agonist at G-protein coupled receptors. It binds to these receptors and activates them, leading to the release of intracellular second messengers. These second messengers then initiate a cascade of biochemical and physiological responses, including the release of hormones, neurotransmitters, and other cellular mediators.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to activate G-protein coupled receptors, leading to the release of intracellular second messengers and the subsequent initiation of a cascade of biochemical and physiological responses. These include the release of hormones, neurotransmitters, and other cellular mediators, as well as the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a versatile compound with many potential applications in scientific research. It has a high binding affinity for G-protein coupled receptors and is relatively stable in solution. Additionally, it is relatively inexpensive and easy to synthesize. However, it is not soluble in water and must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has many potential future applications in scientific research. For example, it could be used in drug discovery and development, as well as in biochemistry and physiological research. Additionally, it could be used to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs. It could also be used to study the effects of environmental toxins, as well as to develop new therapeutic agents. Finally, it could be used to study the effects of gene expression and to develop new diagnostic tools.
Synthesemethoden
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized through a multistep process. The first step involves the condensation of 4-fluorophenylmethyl amine and 4-phenyloxan-4-ylmethyl amine to form the piperidine derivative. This is followed by the introduction of an N-methyl group to the amide group, and finally by the addition of a second amide group. The entire process is carried out in a dry, inert atmosphere and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBNBAFZKYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562099.png)
![N-cyclopropyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562102.png)
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
